methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride
Description
Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl ester group at position 6 and a hydrochloride salt. The base compound, methyl imidazo[1,5-a]pyridine-6-carboxylate, has the CAS number 139183-89-4 and molecular formula C₉H₈N₂O₂ (molecular weight: 180.17 g/mol) . The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is supplied by multiple vendors, including Shanghai Haohong Scientific Co., Ltd., and is frequently utilized as an intermediate in drug discovery, particularly in the synthesis of G protein-coupled receptor (GPCR) ligands and kinase inhibitors .
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCADZZWHDOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC=C2C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-15-3 | |
| Record name | methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives, including methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride, has been extensively studied. Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . For instance, a transition-metal-free sp3 C–H amination reaction using molecular iodine from 2-pyridyl ketones and alkylamines has been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation and oxidative cyclization reactions. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various imidazo[1,5-a]pyridine derivatives with different functional groups .
Scientific Research Applications
Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2, playing a significant role in pharmaceutical and agrochemical applications. It is studied for its potential biological activities, including antimicrobial and anticancer properties. As a precursor, it is also useful in the development of pharmaceutical agents targeting various diseases.
Scientific Research Applications
Methyl imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
- Chemistry It is a building block in the synthesis of more complex heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
- Industry It is utilized in the production of agrochemicals and materials science applications.
Preparation Methods
The synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity, and may involve the use of catalysts and controlled reaction environments to optimize the production efficiency.
Chemical Reactions
Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions:
- Oxidation This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common reagents and conditions include:
- Oxidation Potassium permanganate and hydrogen peroxide.
- Reduction Lithium aluminum hydride and sodium borohydride.
- Substitution Nucleophiles like amines and alcohols.
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used.
Methyl imidazo[1,5-a]pyridine-6-carboxylate (MIPC) has antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Related compounds have shown promising minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, suggesting MIPC and its derivatives could be valuable in addressing antibiotic resistance .
Table 1: Antimicrobial Activity of MIPC Derivatives
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| MIPC | 0.03-5.0 | Mycobacterium tuberculosis |
| 2,7-dimethyl derivative | 0.004 | Mycobacterium bovis BCG |
MIPC has also been evaluated for its anticancer properties. Novel imidazo[1,5-a]pyridine-PBD conjugates were synthesized and tested against breast cancer cell lines (MCF-7). These compounds exhibited significant antitumor activity, with some inducing G2/M phase cell cycle arrest and apoptosis in cancer cells. The mechanisms involved include enhanced DNA binding ability and the upregulation of proteins associated with apoptosis, such as p53 and γ-H2AX.
Table 2: Anticancer Activity of MIPC Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Imidazo-PBD Conjugate | MCF-7 | 2 | DNA binding, apoptosis induction |
| Compound 13g | MCF-7 | 4 | G2/M phase arrest |
In terms of antimicrobial activity, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, MIPC derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions and promoting cell death.
Case Studies
- Antimicrobial Efficacy : Imidazo[1,2-a]pyridine derivatives exhibited significant activity against both replicating and non-replicating forms of Mtb. The most potent compound from this series had an MIC of 0.004 μM without notable cytotoxicity against human cell lines.
- Antitumor Potential : Compounds derived from MIPC were shown to significantly inhibit cell proliferation at submicromolar concentrations in breast cancer models, emphasizing the importance of structural modifications in enhancing antitumor efficacy.
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride vary in substituents, ester groups, and salt forms, which influence their physicochemical properties and applications. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogs
Key Comparisons
Substituent Position and Functional Groups The ethyl ester at position 7 (CAS 1914148-56-3) exhibits the highest structural similarity (0.89) to the target compound, suggesting analogous biological activity . Ethyl ester at position 6 (CAS 256935-75-8) increases lipophilicity (LogP = 1.511) compared to the methyl ester, which may improve blood-brain barrier penetration .
Salt Forms and Solubility
- Hydrochloride and dihydrochloride salts (e.g., CAS 1616526-83-0) enhance aqueous solubility, critical for in vitro assays and formulation .
- The carboxylic acid derivatives (CAS 256935-76-9) lack ester groups, reducing lipophilicity but enabling direct conjugation or salt formation .
Industrial Relevance
- The chloro-substituted analog (CAS 1168090-92-3) is supplied by 16 global vendors, highlighting its utility in drug discovery .
- Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) is a preferred candidate for prodrug development due to its balanced LogP and PSA values .
Research Implications
- Positional Isomerism : Ester groups at positions 6 vs. 7 (e.g., CAS 139183-89-4 vs. 1914148-56-3) may lead to divergent interactions with biological targets, necessitating structure-activity relationship (SAR) studies .
- Electron-Withdrawing Groups : The chloro substituent (CAS 1168090-92-3) could modulate electronic effects, influencing binding to enzymes like kinases or GPCRs .
- Salt vs. Free Acid : Carboxylic acid derivatives (CAS 256935-76-9) are pivotal intermediates for synthesizing amides or esters, while hydrochloride salts improve pharmacokinetic profiles .
Biological Activity
Methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique fused bicyclic structure, which contributes to its distinctive chemical and biological properties. The molecular formula is with a molecular weight of approximately 176.17 g/mol. This compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. It has demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines range from 1.06 to 14.9 µM, indicating potent activity against tumor cells .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.06 - 14.9 | Induction of apoptosis |
| MCF-7 | 0.43 - 7.73 | Inhibition of microtubule assembly |
| Other Tumor Cells | Varies | Cell cycle arrest at G2/M phase |
In vitro studies have revealed that the compound induces apoptosis through various pathways, including caspase activation and mitochondrial membrane potential disruption . Additionally, it has been shown to inhibit microtubule polymerization, a critical process for cell division, thereby effectively halting cancer cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the imidazo-pyridine scaffold can enhance or diminish biological activity. For instance, substituents at the C6 position have been linked to increased potency against certain molecular targets, including Rab geranylgeranyl transferase (RGGT), which plays a role in cancer cell signaling pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling and metabolism.
- Receptor Modulation : It may interact with specific receptors that regulate cell growth and apoptosis.
- Cell Cycle Disruption : By interfering with microtubule dynamics, it effectively arrests the cell cycle in cancer cells.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cytotoxicity in Cancer Models : In a study involving human cervical carcinoma cells (HeLa), treatment with varying concentrations resulted in significant reductions in cell viability, correlating with increased concentrations of the compound.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth and metastasis compared to control groups, indicating its potential as an effective anticancer agent.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl imidazo[1,5-a]pyridine-6-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of pyridine derivatives with methyl chloroformate under basic conditions. Flash chromatography (hexane/ethyl acetate, 5:1 ratio) is effective for purification . Optimize reaction time and temperature (e.g., 80°C for 12 hours) to enhance yield. Precursor selection, such as brominated intermediates (e.g., 6-bromoimidazo[1,5-a]pyridine), can reduce side reactions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals (δ 7.5–8.5 ppm) and the methyl ester group (δ 3.9–4.1 ppm). Splitting patterns distinguish the imidazo-pyridine core .
- HRMS : Calculate the exact mass (C₁₁H₁₄ClN₂O₂: 256.06 g/mol) to verify molecular ion peaks. Isotopic patterns (e.g., chlorine’s M+2 peak) confirm hydrochloride formation .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use flash chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate polar byproducts . Recrystallization in ethanol/water (1:3 ratio) improves purity (>95%) by removing unreacted starting materials .
Advanced Research Questions
Q. How does the methyl ester group influence the compound’s bioavailability and binding affinity to tyrosine kinases?
- Methodological Answer : The methyl ester enhances lipophilicity, improving membrane permeability in cellular assays. However, esterase-mediated hydrolysis in vivo may reduce bioavailability. Competitive binding assays (e.g., kinase inhibition IC₅₀) paired with molecular docking (e.g., AutoDock Vina) can quantify affinity shifts when substituting the ester with carboxylic acid .
Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound and its analogs?
- Methodological Answer :
- Normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to standardize activity metrics .
- Assay Conditions : Compare results under consistent pH, temperature, and co-solvent (e.g., DMSO) concentrations. Discrepancies in cell-based vs. enzymatic assays may arise from metabolic stability differences .
Q. How can molecular docking predict interactions between this compound and G-protein coupled receptors (GPCRs)?
- Methodological Answer :
- Structure Preparation : Retrieve GPCR structures (e.g., angiotensin II type 1 receptor) from the PDB. Protonate the compound at physiological pH using tools like MarvinSketch .
- Docking Workflow : Use Schrödinger Glide with induced-fit refinement to account for receptor flexibility. Validate predictions with mutagenesis data (e.g., key residue Ala163 in PD123319 binding ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
